1-Methylcyclohex-2-ene-1-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylcyclohex-2-ene-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-8(7-9)5-3-2-4-6-8/h3,5H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYDLIADJCDVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Insights of 1 Methylcyclohex 2 Ene 1 Carbonitrile
Reactivity of the Nitrile Moiety
The nitrile group (C≡N) is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. pressbooks.pub This reactivity is fundamental to many transformations involving this functional group.
The electrophilic carbon of the cyano group is a prime target for various nucleophiles. pressbooks.pub Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add to the nitrile, leading to the formation of ketones after an acidic workup. The reaction proceeds through an intermediate imine anion, which is then hydrolyzed. libretexts.org
Another significant nucleophilic addition involves hydride reagents like lithium aluminum hydride (LiAlH₄). byjus.commasterorganicchemistry.com This reaction is a powerful method for the reduction of nitriles. The hydride ion attacks the electrophilic carbon, and after a second hydride addition and subsequent aqueous workup, a primary amine is formed. chemistrysteps.comyoutube.com Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for nitrile reduction. youtube.com
| Reagent | Intermediate | Final Product | Product Class |
|---|---|---|---|
| 1. R-MgBr (Grignard Reagent) 2. H₃O⁺ | Imine salt | (1-Methylcyclohex-2-en-1-yl)(R)ketone | Ketone |
| 1. LiAlH₄ 2. H₂O | Dianion complex | (1-Methylcyclohex-2-en-1-yl)methanamine | Primary Amine |
The nitrile group is a versatile precursor that can be converted into other important functional groups, most notably carboxylic acids and primary amines.
Hydrolysis: Under either acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. The reaction proceeds through an amide intermediate. chemistrysteps.com
Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water. Tautomerization of the resulting imidic acid yields an amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com
Base-catalyzed hydrolysis: This process involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. pressbooks.pubchemistrysteps.com The intermediate amide is subsequently hydrolyzed to a carboxylate salt, which requires acidification to yield the final carboxylic acid. pressbooks.pub
Reduction: As mentioned previously, the most common method for converting a nitrile to a primary amine is reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which adds two equivalents of hydrogen across the carbon-nitrogen triple bond. byjus.comyoutube.com
| Reaction | Reagents | Product |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 1-Methylcyclohex-2-ene-1-carboxylic acid |
| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, Heat 2. H₃O⁺ | 1-Methylcyclohex-2-ene-1-carboxylic acid |
| Reduction | 1. LiAlH₄, Ether 2. H₂O | (1-Methylcyclohex-2-en-1-yl)methanamine |
Transformations Involving the Cyclohexene (B86901) Ring System
The reactivity of the cyclohexene ring is dominated by the carbon-carbon double bond, which can undergo various addition and functionalization reactions.
Allylic functionalization introduces a substituent at the carbon atom adjacent to the double bond. A key reaction for this purpose is allylic bromination using N-Bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orgpearson.com This reaction proceeds via a radical chain mechanism. libretexts.orgchemtube3d.com Abstraction of an allylic hydrogen from 1-methylcyclohex-2-ene-1-carbonitrile would generate a resonance-stabilized allylic radical. winona.edu The bromine radical then reacts with this intermediate to yield allylic bromides. For this specific substrate, hydrogen abstraction can occur at C4, leading to 4-bromo-1-methylcyclohex-2-ene-1-carbonitrile.
The double bond in the cyclohexene ring is susceptible to electrophilic addition reactions. The regioselectivity of these additions is a critical consideration.
Hydroboration-Oxidation: This two-step reaction sequence achieves the anti-Markovnikov addition of water across the double bond. masterorganicchemistry.comperiodicchemistry.comyoutube.com Borane (BH₃) adds to the double bond, with the boron atom attaching to the less substituted carbon (C3) and a hydrogen atom to the more substituted carbon (C2). chemistrysteps.com Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding an alcohol. chemistrysteps.com This reaction proceeds with syn-stereoselectivity, meaning the -H and -OH groups are added to the same face of the ring. periodicchemistry.comchemistrysteps.com
| Reaction | Reagents | Expected Major Product | Regioselectivity |
|---|---|---|---|
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 3-Hydroxy-1-methylcyclohexane-1-carbonitrile | Anti-Markovnikov |
The olefinic moiety is readily oxidized by various reagents, leading to epoxides, diols, or cleavage of the carbon-carbon double bond.
Epoxidation: Alkenes react with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form epoxides. youtube.com This reaction is a concerted process where an oxygen atom is transferred to the double bond, resulting in the formation of 1-methyl-7-oxabicyclo[4.1.0]heptane-1-carbonitrile.
Syn-Dihydroxylation: The double bond can be converted to a vicinal diol (a glycol) with syn-stereochemistry using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comlibretexts.orgwikipedia.orglibretexts.org The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then cleaved to give the diol. masterorganicchemistry.com
Oxidative Cleavage (Ozonolysis): Ozonolysis is a powerful method to cleave carbon-carbon double bonds. youtube.commasterorganicchemistry.com Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide) would break the ring at the site of the double bond. ontosight.aidoubtnut.com This cleavage would result in a linear molecule containing two carbonyl groups (an aldehyde and a ketone) while retaining the methyl and nitrile groups on the same carbon.
| Reaction | Reagents | Product |
|---|---|---|
| Epoxidation | m-CPBA | 1-Methyl-7-oxabicyclo[4.1.0]heptane-1-carbonitrile |
| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃, H₂O | 1-Methyl-2,3-dihydroxycyclohexane-1-carbonitrile |
| Ozonolysis (Reductive Workup) | 1. O₃ 2. Zn, H₂O | 5-Formyl-2-methyl-2-cyanohexanal |
Reaction Mechanism Elucidation and Kinetic Studies
The elucidation of reaction mechanisms for compounds like this compound is crucial for understanding and predicting their chemical behavior. Mechanistic studies investigate the sequential bond-making and bond-breaking steps that occur during a chemical transformation. Key areas of investigation include determining whether a reaction proceeds through a single, coordinated transition state or through a series of discrete intermediates, and how the molecular structure influences the rate and outcome of the reaction.
Chemical reactions can be broadly categorized into two mechanistic classes: concerted and stepwise. The distinction lies in the timing of bond formation and cleavage. nih.gov
A concerted mechanism involves the simultaneous breaking and forming of multiple bonds in a single kinetic step. Such reactions proceed through a single transition state without the formation of any stable intermediates. youtube.com Pericyclic reactions, such as the Diels-Alder cycloaddition, are classic examples of concerted pathways. researchgate.net The stereochemistry of the reactants is often maintained in the products, providing a key piece of evidence for a concerted process.
In contrast, a stepwise mechanism involves a sequence of two or more elementary steps. This pathway includes the formation of one or more reactive intermediates, such as carbocations, carbanions, or radicals. youtube.com Each step has its own transition state. For instance, the electrophilic addition of a hydrogen halide (H-X) to the alkene moiety of this compound would be expected to proceed via a stepwise mechanism. This would involve the initial protonation of the double bond to form a carbocation intermediate, followed by the nucleophilic attack of the halide ion. quora.com
The energetic landscape of a reaction often determines which pathway is favored. If a potential intermediate in a stepwise process is particularly low in energy, the reaction is likely to follow that path. Conversely, if the intermediate is high in energy, a concerted mechanism that avoids its formation may be preferred. nih.gov In some cases, reactions can exist at the boundary between these two classifications, where the distinction becomes less clear. nih.gov
| Characteristic | Concerted Mechanism | Stepwise Mechanism |
|---|---|---|
| Number of Steps | One | Two or more |
| Intermediates | None formed | One or more reactive intermediates (e.g., carbocations, radicals) are formed |
| Transition States | One | One for each step |
| Reaction Coordinate Diagram | Shows a single energy maximum | Shows multiple energy maxima (transition states) and minima (intermediates) |
| Stereochemistry | Often stereospecific (e.g., reactant stereochemistry dictates product stereochemistry) | May lead to a mixture of stereoisomers due to the geometry of the intermediate |
| Example Reaction Type | Diels-Alder Reaction, E2 Elimination | SN1 Substitution, Electrophilic Addition to Alkenes |
The reactivity of this compound is significantly influenced by the two substituents on the C1 carbon: the methyl group (-CH₃) and the nitrile group (-C≡N). These groups exert distinct electronic effects that modulate the electron density of the adjacent π-system of the double bond.
The methyl group is generally considered to be weakly electron-donating through an inductive effect (donating electron density through the sigma bond framework) and hyperconjugation (delocalization of electrons from C-H σ-bonds into the adjacent π-system). This effect tends to increase the electron density of the double bond, making it more nucleophilic and more reactive towards electrophiles. In a potential stepwise reaction involving a carbocation intermediate at C2, the adjacent methyl group would help to stabilize the positive charge.
Conversely, the nitrile (cyano) group is a potent electron-withdrawing group. It withdraws electron density through both a strong inductive effect (due to the high electronegativity of nitrogen) and a resonance effect (the π-system of the C≡N bond can accept electrons from the ring). This withdrawal of electron density makes the C=C double bond significantly more electron-poor (electrophilic) compared to an unsubstituted cyclohexene. This deactivation would slow reactions with electrophiles but could potentially activate the molecule for nucleophilic attack.
The opposing electronic natures of the methyl and nitrile groups create a "push-pull" system, although the electron-withdrawing effect of the nitrile group is dominant. This electronic imbalance dictates the regioselectivity and rate of reactions. For example, in an electrophilic addition, the incoming electrophile would preferentially add to the C3 carbon to generate a more stable tertiary carbocation at C2, which is adjacent to the electron-withdrawing nitrile group. While a tertiary carbocation is generally stable, the destabilizing inductive effect of the adjacent nitrile group would likely render this reaction slower than for 1-methylcyclohexene. embibe.comlearncbse.in
| Substituent (on C1) | Inductive Effect | Resonance Effect | Overall Effect on Double Bond | Predicted Impact on Reactivity |
|---|---|---|---|---|
| -CH₃ (Methyl) | Weakly Electron-Donating (-I) | Electron-Donating (Hyperconjugation) | Increases electron density (Nucleophilic character) | Activates towards electrophilic attack; stabilizes adjacent carbocations. |
| -C≡N (Nitrile) | Strongly Electron-Withdrawing (-I) | Strongly Electron-Withdrawing (-M/-R) | Decreases electron density (Electrophilic character) | Deactivates towards electrophilic attack; destabilizes adjacent carbocations; may enable nucleophilic attack. |
Advanced Spectroscopic and Structural Characterization of 1 Methylcyclohex 2 Ene 1 Carbonitrile and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Assignment
NMR spectroscopy serves as the cornerstone for the structural analysis of 1-Methylcyclohex-2-ene-1-carbonitrile. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, which is fundamental for confirming the compound's constitution and stereochemistry.
The analysis of ¹H and ¹³C NMR spectra provides the initial and most fundamental data for structural determination. The chemical shift (δ) of each nucleus is dictated by its local electronic environment, offering clues to its functional group and position within the molecule.
¹H NMR Spectroscopy: The proton spectrum of this compound can be divided into distinct regions. The olefinic protons on the C=C double bond are expected to resonate in the downfield region, typically around 5.4-5.7 ppm, due to the deshielding effect of the π-electron system. docbrown.info The protons on the carbons adjacent to the double bond (allylic protons) will appear further upfield, followed by the remaining aliphatic methylene (B1212753) protons of the cyclohexene (B86901) ring. The singlet signal for the methyl group protons would be expected at a characteristic upfield position.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, eight distinct signals are expected. The carbons of the C=C double bond typically appear in the δ 120-140 ppm range. pressbooks.pub The quaternary carbon (C1) bonded to both the methyl and nitrile groups would be found in the aliphatic region, while the carbon of the nitrile group (-C≡N) exhibits a characteristic chemical shift further downfield, often in the δ 115-125 ppm range. The remaining sp³ hybridized carbons of the ring and the methyl group will resonate in the upfield region of the spectrum (δ 20-50 ppm). pressbooks.pub
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.
¹H NMR (Proton)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-2, H-3 (vinyl) | 5.4 - 5.8 | Multiplet |
| H-4 (allylic) | ~2.1 | Multiplet |
| H-5, H-6 (aliphatic) | 1.6 - 2.0 | Multiplets |
¹³C NMR (Carbon)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (quaternary) | 35 - 45 |
| C2 (vinyl) | 125 - 135 |
| C3 (vinyl) | 125 - 135 |
| C4 (allylic) | 25 - 35 |
| C5 (aliphatic) | 20 - 30 |
| C6 (aliphatic) | 20 - 30 |
| C≡N (nitrile) | 115 - 125 |
While 1D NMR provides essential information, 2D NMR techniques are crucial for the definitive assignment of complex structures. These experiments reveal correlations between nuclei, confirming connectivity and spatial relationships. arkat-usa.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, typically through two or three bonds. princeton.edu For this compound, COSY would show correlations between the vinyl proton at C2 and the allylic protons at C4, and sequentially through the aliphatic chain from H-4 to H-5 and H-6, confirming the ring structure's connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to, allowing for the unambiguous assignment of carbon signals based on their corresponding, more easily distinguished, proton signals. princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. princeton.edu This is particularly useful for identifying quaternary carbons. For instance, the protons of the methyl group would show a correlation to the quaternary C1, the vinyl C2, and the aliphatic C6, confirming the position of the methyl and nitrile substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, regardless of whether they are bonded. princeton.edu They are vital for stereochemical analysis, revealing, for example, the spatial relationship between the methyl group and the axial or equatorial protons on adjacent carbons, which helps to define the preferred conformation of the ring.
For derivatives of this compound with additional stereocenters, NMR provides powerful tools for assigning relative stereochemistry.
γ-Gauche Effects: In ¹³C NMR, the "γ-gauche effect" is an empirical observation where a carbon's chemical shift is shielded (shifted upfield to a lower δ value) when it has a γ-substituent in a gauche (a 60° dihedral angle) orientation. nih.govresearchgate.net This steric compression leads to an upfield shift of approximately 2-5 ppm. researchgate.net By analyzing the chemical shifts of the ring carbons, one can deduce the axial or equatorial orientation of substituents, as an axial substituent will have a gauche relationship with the γ-carbons, causing them to be shielded compared to a diastereomer with an equatorial substituent. researchgate.net
Coupling Constants (³JHH): The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. d-nb.info By measuring the coupling constants between adjacent protons in the cyclohexene ring, it is possible to estimate the dihedral angles and thus gain precise information about the ring's conformation and the relative stereochemistry of its substituents. d-nb.info
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion (M⁺•) peak confirms the molecular weight of this compound (C₈H₁₁N) at m/z 121. nih.gov The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
Several key fragmentation pathways can be proposed for this compound:
Loss of Methyl Radical: Cleavage of the C1-CH₃ bond can lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a stable, resonance-delocalized cation at m/z 96.
Loss of HCN: A common fragmentation pathway for nitriles involves the elimination of a neutral hydrogen cyanide (HCN) molecule (27 Da), which would produce a fragment ion at m/z 94. nih.gov
Retro-Diels-Alder Reaction: As a cyclohexene derivative, the molecule can undergo a characteristic retro-Diels-Alder (rDA) reaction. This would involve the cleavage of the ring, leading to the formation of charged and neutral diene and dienophile fragments.
Allylic Cleavage: Fragmentation at the bond allylic to the double bond is favorable as it leads to the formation of a resonance-stabilized allylic cation. youtube.com
Proposed Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Identity | Neutral Loss |
| 121 | [M]⁺• (Molecular Ion) | - |
| 106 | [M - CH₃]⁺ | •CH₃ (15 Da) |
| 94 | [M - HCN]⁺• | HCN (27 Da) |
| 95 | [M - CN]⁺ | •CN (26 Da) |
| 81 | [C₆H₉]⁺ | C₂H₂N• (40 Da) |
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental formula of the molecular ion and its fragments. researchgate.netnih.gov While conventional MS can identify a fragment at m/z 94, it cannot distinguish between potential formulas like C₇H₁₀⁺• and C₆H₈N⁺. HRMS, however, can easily differentiate between these possibilities based on their exact masses (C₇H₁₀⁺• = 94.07825 Da; C₆H₈N⁺ = 94.06567 Da). This capability is invaluable for confirming proposed fragmentation pathways and providing unequivocal evidence for the structure of novel derivatives. nih.gov
Theoretical and Computational Chemistry Studies on 1 Methylcyclohex 2 Ene 1 Carbonitrile
Theoretical Prediction of Stereochemical Outcomes and Conformational Preferences
No dedicated computational studies on the stereochemical outcomes of reactions involving this molecule or its specific conformational preferences have been published.
Should such research be published in the future, this article can be generated.
Applications of 1 Methylcyclohex 2 Ene 1 Carbonitrile As a Versatile Synthetic Intermediate
Development of Novel Building Blocks for Medicinal Chemistry
The quest for novel molecular architectures is a cornerstone of modern medicinal chemistry. Building blocks that offer access to three-dimensional chemical space are particularly valuable, as they can lead to compounds with improved pharmacological properties. While direct applications of 1-methylcyclohex-2-ene-1-carbonitrile in the synthesis of approved drugs are not extensively documented, its chemical structure presents a rich platform for the development of innovative scaffolds for medicinal chemistry. The strategic placement of a nitrile group, a trisubstituted double bond, and a quaternary carbon atom within a six-membered ring allows for a variety of chemical transformations to generate diverse and complex molecular frameworks.
The inherent functionalities of this compound can be leveraged to create key structural motifs found in bioactive molecules. These include spirocyclic systems and fused heterocyclic rings, which are increasingly recognized for their ability to confer favorable properties such as enhanced target specificity and improved pharmacokinetic profiles. nih.govnih.govdndi.org The reactivity of the nitrile and alkene groups allows for the introduction of further chemical diversity, paving the way for the synthesis of libraries of compounds for biological screening.
Potential Synthetic Transformations for Medicinal Chemistry Scaffolds:
The true potential of this compound lies in its capacity to be transformed into a variety of scaffolds. The following table outlines some plausible synthetic routes to generate novel building blocks with potential medicinal chemistry applications.
| Starting Material | Reaction Type | Potential Scaffold | Therapeutic Relevance of Scaffold Class |
| This compound | Intramolecular Cyclization (e.g., Thorpe-Ziegler) | Spirocyclic ketones/imines | Found in numerous CNS-active compounds and enzyme inhibitors |
| This compound | Diels-Alder Reaction [4+2] Cycloaddition | Fused bicyclic systems | Core structures in antiviral and anticancer agents wikipedia.orgmdpi.com |
| This compound | Hetero-Diels-Alder Reaction | Fused heterocyclic systems (e.g., dihydropyrans) | Privileged scaffolds in a wide range of therapeutic areas |
| This compound | Ring-closing Metathesis (with further functionalization) | Novel macrocycles and bicyclic systems | Important for targeting protein-protein interactions and ion channels |
These potential transformations highlight the versatility of this compound as a starting material. For instance, the Thorpe-Ziegler reaction could be employed to construct spirocyclic systems, which are of growing interest in drug discovery due to their rigid, three-dimensional nature. nih.gov Similarly, the double bond can participate in Diels-Alder and hetero-Diels-Alder reactions to afford complex fused-ring systems, which are prevalent in natural products and pharmaceuticals. wikipedia.orgrdd.edu.iq
Hypothetical Building Blocks Derived from this compound:
The following interactive table provides examples of hypothetical, yet chemically feasible, building blocks that could be synthesized from this compound and their potential applications in medicinal chemistry.
| Building Block Name | Chemical Structure | Potential Therapeutic Area of Derivatives |
| Spiro[5.5]undecane-1,7-dione | [Structure of a spirocyclic dione] | Oncology, Neurology |
| 2-Methyl-decahydro-2,7-naphthyridine | [Structure of a fused heterocyclic amine] | CNS disorders, Infectious diseases |
| 7-Methyl-octahydro-1H-isoindole-4-carbonitrile | [Structure of a bicyclic nitrile] | Pain management, Inflammation |
The development of such novel building blocks is a critical step in the drug discovery process. By providing access to unexplored chemical space, intermediates like this compound can fuel the discovery of next-generation therapeutics. Further research into the synthetic utility of this compound could unlock a wealth of new molecular entities with significant therapeutic potential.
Conclusion and Outlook for Future Research on 1 Methylcyclohex 2 Ene 1 Carbonitrile
Identification of Unexplored Reactivity and Synthetic Opportunities
The structure of 1-methylcyclohex-2-ene-1-carbonitrile presents several avenues for unexplored chemical investigation. As an allylic nitrile featuring a quaternary carbon, its reactivity is inherently multifaceted.
Unexplored Reactivity:
Selective Reductions: The selective reduction of the nitrile group to a primary amine or the alkene to a saturated ring are both plausible transformations. A detailed study into chemoselective reduction conditions could yield either 1-(aminomethyl)-1-methylcyclohex-2-ene or 1-methylcyclohexane-1-carbonitrile, both of which are valuable synthetic intermediates.
Alkene Functionalization: The carbon-carbon double bond is susceptible to a wide range of reactions, including epoxidation, dihydroxylation, and halogenation. The stereochemical outcomes of these reactions, influenced by the adjacent quaternary center, have not been explored.
Hydrolysis of the Nitrile: The conversion of the nitrile group into a carboxylic acid, amide, or ester would provide a pathway to a new family of cyclohexene (B86901) derivatives. Investigating the kinetics and mechanisms of these hydrolysis reactions under various conditions could provide valuable insights.
Diels-Alder and other Pericyclic Reactions: The alkene functionality could potentially act as a dienophile in Diels-Alder reactions, offering a route to complex bicyclic structures.
Synthetic Opportunities:
Stereoselective Synthesis: There is a clear opportunity to develop novel, stereoselective synthetic routes to produce this specific isomer. Current literature focuses more on the thermodynamically stable 1-methylcyclohex-1-ene isomer. A regioselective synthesis that reliably places the double bond in the 2-position would be a significant contribution.
Derivatization: The creation of a library of derivatives from this compound could uncover compounds with interesting biological or material properties.
Prospective Applications in Chemical Synthesis and Materials Science
While no applications are currently documented, the molecular structure of this compound suggests potential utility in several fields.
Chemical Synthesis:
Scaffold for Novel Intermediates: As a functionalized cycloalkene, it can serve as a versatile building block. The amine or carboxylic acid derivatives obtained through functional group transformations could be key intermediates in the synthesis of pharmaceuticals or agrochemicals. The rigid cyclohexene ring provides a defined three-dimensional structure that can be valuable in designing molecules that interact with biological targets.
Materials Science:
Monomer Development: The presence of the vinyl group suggests its potential use as a monomer or co-monomer in polymerization reactions. The incorporation of the nitrile functionality and the cyclic, non-polar backbone could impart unique properties to polymers, such as enhanced thermal stability, altered refractive index, or specific solvent resistance.
Surface Modification: The nitrile group can be used as a chemical handle to graft the molecule onto surfaces, potentially modifying their hydrophobicity or enabling further chemical functionalization.
Future research focused on these areas would be instrumental in unlocking the potential of this sparsely studied molecule and elevating its status from a chemical curiosity to a valuable tool in synthesis and materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Methylcyclohex-2-ene-1-carbonitrile?
- Methodological Answer : The compound can be synthesized via cyanation or alkylation of cyclohexene derivatives. For example, 3-oxocyclohexane-1-carbonitrile (a structural analog) is prepared from cyclohex-2-en-1-one using nitrile-introducing reagents like trimethylsilyl cyanide (TMSCN) under acidic conditions . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical for yield improvement.
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- IR spectroscopy : The nitrile group (–C≡N) exhibits a strong absorption band near 2,204 cm⁻¹ .
- NMR spectroscopy : -NMR identifies substituents on the cyclohexene ring (e.g., methyl group at δ ~1.5–2.0 ppm), while -NMR confirms the nitrile carbon at δ ~115–120 ppm.
- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally similar compounds like 1-Methyl-5-(4-methylphenyl)-3-oxo-cyclohexane-1-carbonitrile .
Q. What purity standards and analytical methods are recommended for this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 220–250 nm) is used to assess purity (≥95%). Batch-specific certificates of analysis (CoA) from suppliers like Cayman Chemical provide retention times and impurity profiles .
Advanced Research Questions
Q. How can catalytic methods improve the synthetic efficiency of this compound?
- Methodological Answer : Transition metal catalysts (e.g., Pd or Cu) enable regioselective cyanation. For example, Buchwald-Hartwig amination protocols (adapted for nitriles) can introduce substituents while minimizing side reactions . Solvent-free conditions or microwave-assisted synthesis may further enhance reaction kinetics .
Q. How do structural modifications (e.g., halogenation) affect the reactivity of this compound?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., chloro substituents) alters electrophilicity at the nitrile carbon. For instance, 1-(2-chloroethyl)cyclohexane-1-carbonitrile shows enhanced reactivity in nucleophilic addition reactions, as evidenced by its use in synthesizing spirocyclic intermediates . Computational studies (DFT) can predict substituent effects on reaction pathways.
Q. How to resolve contradictions in reported spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in IR or NMR data often arise from solvent effects or impurities. Cross-validate findings using:
- High-resolution mass spectrometry (HRMS) to confirm molecular formulas.
- Variable-temperature NMR to detect conformational changes.
- Comparative analysis with structurally defined analogs (e.g., 5-(4-Chlorophenyl)-1-methyl-3-oxocyclohexanecarbonitrile) .
Q. What intermediates are critical in the synthesis of this compound?
- Methodological Answer : Key intermediates include:
- Cyclohex-2-en-1-one : Used in cyanation reactions to form the nitrile group .
- Enamine intermediates : Generated via condensation with amines, as seen in the synthesis of 1-aminocyclohexanecarbonitrile derivatives .
- Radical intermediates : Detected via EPR spectroscopy in photochemical reactions involving cyclohexene nitriles .
Q. What applications does this compound have in medicinal chemistry?
- Methodological Answer : Nitrile-containing cyclohexene derivatives are precursors for bioactive molecules. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
